molecular formula C24H25NO6 B2951250 3-Ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid CAS No. 2260932-22-5

3-Ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid

Cat. No.: B2951250
CAS No.: 2260932-22-5
M. Wt: 423.465
InChI Key: JPIZDNGCUJFBFP-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring two key functional groups:

  • 1-(9H-Fluoren-9-ylmethoxycarbonyl) (Fmoc): A base-labile protecting group commonly used in peptide synthesis to shield amines during solid-phase assembly .
  • 3-Ethoxycarbonyl and 3-carboxylic acid: These substituents occupy the same carbon (C3) of the piperidine ring, creating a unique steric and electronic environment.

Properties

IUPAC Name

3-ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-2-30-22(28)24(21(26)27)12-7-13-25(15-24)23(29)31-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,20H,2,7,12-15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIZDNGCUJFBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting with the reaction of piperidine-3-carboxylic acid with ethyl chloroformate to introduce the ethoxycarbonyl group. Subsequently, the 9H-fluoren-9-ylmethoxycarbonyl group is introduced through a reaction with 9-fluorenylmethyl chloroformate under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted piperidines or other derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and materials science.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Applied in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3-Ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: Likely $ C{24}H{25}NO_6 $ (estimated based on structural analogues).
  • Synthesis : Likely involves Fmoc protection via 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., triethylamine), followed by esterification at C3 .
  • Applications: Potential use in peptide synthesis, combinatorial chemistry, or as a building block for bioactive molecules.

Comparison with Structural Analogues

Table 1: Key Structural and Functional Differences

Compound Name Substituents at Piperidine Molecular Weight Melting Point (°C) Key Applications Reference
3-Ethoxycarbonyl-1-Fmoc-piperidine-3-carboxylic acid C1: Fmoc; C3: Ethoxycarbonyl + carboxylic acid ~435.5 (est.) Not reported Peptide synthesis, intermediates N/A
(R)-1-Fmoc-piperidine-3-carboxylic acid C1: Fmoc; C3: Carboxylic acid 351.40 Not reported Peptide backbone modification
(R)-1-Fmoc-3-benzylpiperidine-3-carboxylic acid C1: Fmoc; C3: Benzyl + carboxylic acid 441.5 Not reported Sterically hindered intermediates
1-Fmoc-4-(tert-butoxycarbonylamino)piperidine-3-carboxylic acid C1: Fmoc; C4: tert-Boc-amino; C3: Carboxylic acid 466.5 Not reported Protected amino acid derivatives
2-[4-Fmoc-piperazin-1-yl]acetic acid Piperazine ring; C4: Fmoc; C2: Acetic acid 326.35 Not reported Linkers for bioconjugation

Functional Group Impact on Reactivity and Stability

Ethoxycarbonyl vs. Carboxylic Acid: The ethoxycarbonyl group introduces hydrolytic lability (susceptible to acidic/basic cleavage), whereas the carboxylic acid enables salt formation or amide coupling . Example: In compound 10 (), the methoxyimino group at C4 is replaced with an oxo group in compound 11, altering reactivity toward nucleophiles.

Fmoc Protection :

  • All Fmoc-containing analogues share base sensitivity (e.g., cleavage with piperidine). However, steric hindrance from substituents (e.g., benzyl in ) may slow deprotection kinetics.

Ring Size and Conformation :

  • Piperidine derivatives (6-membered ring) exhibit less ring strain than pyrrolidine analogues (5-membered, e.g., ), affecting conformational flexibility and interaction with enzymes or receptors.

Physicochemical Properties

  • Solubility: The carboxylic acid group enhances aqueous solubility compared to esters or ethers (e.g., compound 12 in has lower solubility due to benzyloxyimino groups).
  • Melting Points : Fmoc-protected piperidines typically melt between 140–180°C (e.g., 152–154°C for compound 10 ), influenced by crystallinity and intermolecular hydrogen bonding.

Biological Activity

3-Ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its structural features and potential biological activities. This article aims to delve into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The compound can be synthesized through various methodologies that involve the coupling of piperidine derivatives with fluorenylmethoxycarbonyl (Fmoc) protected amino acids. The synthesis typically requires specific reagents and conditions to achieve high yields and purity. For example, a common approach involves the use of carbodiimides for peptide coupling, facilitating the formation of amide bonds between the piperidine derivative and the Fmoc-protected amino acids .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against resistant strains .

Table 1: Antimicrobial Activity of Piperidine Derivatives

Compound NameMIC (μg/mL)Activity Against
Compound A2M. tuberculosis (standard strain)
Compound B4M. tuberculosis (resistant strain)
Compound C0.06Gram-positive bacteria
Compound D≥1000Gram-negative bacteria

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines, including HaCaT cells. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound in inhibiting cell viability. Compounds exhibiting an IC50 greater than 12.5 times lower than their respective MIC values are considered non-toxic to non-cancerous cells, indicating a favorable therapeutic index .

Table 2: Cytotoxicity Data

Compound NameIC50 (μg/mL)Selectivity Index (SI)
Compound A>50>12.5
Compound B5.8>8
Compound C>1000<1

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Interference with Metabolic Pathways : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria.
  • Selective Toxicity : The selectivity towards M. tuberculosis suggests that the compound may exploit specific bacterial mechanisms not present in human cells.

Case Studies

A recent study conducted on piperidinothiosemicarbazone derivatives demonstrated their effectiveness against M. tuberculosis strains, providing a comparative basis for evaluating new compounds like this compound . These findings underscore the potential for developing novel antimicrobial agents based on structural modifications.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 3-Ethoxycarbonyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid, and what key reaction conditions should be optimized?

  • Methodological Answer : Synthesis often involves multi-step protection/deprotection strategies. For example, fluorenylmethoxycarbonyl (Fmoc) groups are introduced via carbodiimide-mediated coupling under anhydrous conditions. Ethoxycarbonyl groups are typically added using ethyl chloroformate in the presence of a base like triethylamine. Critical optimizations include temperature control (0–25°C), solvent selection (e.g., dichloromethane or DMF), and stoichiometric ratios to minimize side reactions such as racemization or incomplete protection .

Q. How can researchers confirm the enantiomeric purity of this compound, and what analytical techniques are most effective?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) is the gold standard. Mobile phases often use hexane/isopropanol with 0.1% trifluoroacetic acid. Circular dichroism (CD) spectroscopy can also validate enantiomeric excess by comparing Cotton effects with known standards. For derivatives, X-ray crystallography may resolve absolute configurations .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Reverse-phase HPLC (C18 columns) with gradient elution (water/acetonitrile + 0.1% formic acid) is effective for separating polar byproducts. Flash chromatography on silica gel (ethyl acetate/hexane) is suitable for crude mixtures. Recrystallization from ethanol/water can improve purity for crystalline derivatives .

Advanced Research Questions

Q. How can racemization during synthesis be minimized, particularly during Fmoc group introduction?

  • Methodological Answer : Racemization is pH- and temperature-dependent. Use low temperatures (0–4°C) and mildly acidic conditions (pH 4–6) during Fmoc coupling. Avoid prolonged exposure to bases like piperidine during deprotection. Monitoring via real-time CD or polarimetry can detect early racemization .

Q. What strategies are recommended for resolving contradictions in NMR spectral data when characterizing derivatives of this compound?

  • Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects. Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, the piperidine ring’s axial/equatorial protons may show splitting in DMSO-d6 but not in CDCl3. Compare experimental data with DFT-calculated chemical shifts for ambiguous peaks .

Q. How can computational methods improve reaction design for novel derivatives of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity for substituent additions. Machine learning models trained on reaction databases (e.g., USPTO) can suggest optimal catalysts or solvents. ICReDD’s reaction path search methods integrate quantum calculations with experimental feedback loops to accelerate optimization .

Safety and Handling Questions

Q. What specific handling precautions are necessary to mitigate the acute toxicity risks associated with this compound?

  • Methodological Answer : The compound is classified as acutely toxic (Category 4 for oral/dermal/inhalation). Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact with powders; handle solutions in sealed systems. Emergency procedures include rinsing eyes with water for 15 minutes and administering activated charcoal if ingested .

Q. How should researchers address stability issues during long-term storage of this compound?

  • Methodological Answer : Store under argon at –20°C in amber vials to prevent hydrolysis of the ethoxycarbonyl group. Lyophilization enhances stability for salts. Monitor purity via HPLC every 6 months. Avoid moisture, as Fmoc groups are susceptible to cleavage in aqueous environments .

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